1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring, a phenyl group with a methylsulfanyl substituent, and an allyl group, making it a versatile molecule for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a Friedel-Crafts alkylation reaction.
Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide: can be compared with other pyridinecarboxamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, methylsulfanyl substituent, and pyridine ring makes it a versatile compound with potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h3-9,11H,1,10H2,2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBRPKNZTUVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320450 | |
Record name | N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339027-45-1 | |
Record name | N-(4-methylsulfanylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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